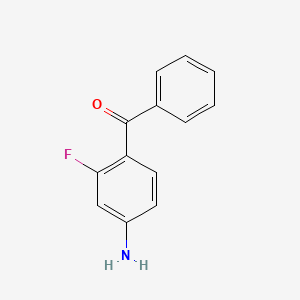

4-Amino-2-fluorobenzophenone

CAS No.:

Cat. No.: VC14050407

Molecular Formula: C13H10FNO

Molecular Weight: 215.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10FNO |

|---|---|

| Molecular Weight | 215.22 g/mol |

| IUPAC Name | (4-amino-2-fluorophenyl)-phenylmethanone |

| Standard InChI | InChI=1S/C13H10FNO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |

| Standard InChI Key | ZLEFKGAGSCJDBB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N)F |

Introduction

Chemical Identity and Structural Characteristics

4-Amino-2-fluorobenzophenone (IUPAC: 2-amino-4′-fluorobenzophenone) is an aromatic ketone with the molecular formula and a molecular weight of 215.223 g/mol . The compound consists of two benzene rings connected by a ketone group, with an amino (-NH) substituent at the 2-position of one ring and a fluorine atom at the 4′-position of the adjacent ring (Figure 1). This substitution pattern distinguishes it from related benzophenone derivatives and influences its electronic and steric behavior in chemical reactions.

Table 1: Key Physicochemical Properties

The fluorine atom enhances the compound’s metabolic stability and lipophilicity, while the amino group provides a reactive site for further functionalization, making it invaluable in medicinal chemistry .

Synthesis Methodologies

Friedel-Crafts Acylation and Hofmann Degradation

The most efficient synthesis route, as detailed in CN1690042A , involves a three-step process:

-

Friedel-Crafts Reaction: Phthalic anhydride reacts with fluorobenzene in the presence of anhydrous AlCl to form 2-(4-fluorobenzoyl)benzoic acid (yield: 97.2%).

-

Acyl Chlorination and Amidation: The benzoic acid derivative is treated with thionyl chloride (SOCl) to form the acyl chloride, which subsequently reacts with ammonia to yield 2-(4-fluorobenzoyl)benzamide (yield: 95.2%).

-

Hofmann Degradation: The amide undergoes reaction with sodium hypochlorite (NaClO) in basic conditions to produce 4-amino-2-fluorobenzophenone (yield: 85%, purity >99% via HPLC) .

Table 2: Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts/Hofmann | 78.6 | 99.6 | High yield, scalable |

| Anthranilic Acid Route | 49.0 | 95.0 | Fewer steps |

| Isatoic Anhydride Route | 41.2 | 90.5 | Avoids Grignard reagents |

The Friedel-Crafts/Hofmann method is favored industrially due to its superior yield and operational simplicity compared to older methods that required Grignard reagents or suffered from side reactions .

Physicochemical and Spectroscopic Properties

Thermal Stability

The compound exhibits a melting point range of 122–128°C , which is critical for its purification via recrystallization. Its thermal decomposition begins above 190°C, as indicated by its flash point .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1670 cm (C=O stretch) and 3400 cm (N-H stretch).

-

NMR: NMR (DMSO-d) shows signals at δ 6.8–7.9 ppm (aromatic protons) and δ 5.2 ppm (NH) .

Applications in Pharmaceutical Chemistry

4-Amino-2-fluorobenzophenone serves as a key intermediate in synthesizing itavastatin, a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia . The fluorine atom improves the drug’s bioavailability by reducing first-pass metabolism, while the amino group allows for further derivatization into active metabolites.

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 254 nm) is the gold standard for assessing purity (>99%). A C18 column and mobile phase of acetonitrile/water (70:30) achieve baseline separation of impurities .

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 215.1 [M+H] .

| Parameter | Value |

|---|---|

| Flash Point | 190.0 ± 23.7 °C |

| Hazard Classification | Irritant (skin/eyes) |

| Storage | Cool, dry place; avoid light |

Personal protective equipment (PPE) including gloves and goggles is mandatory during handling due to the compound’s irritant properties .

Recent Advances and Future Directions

Recent patents (e.g., CN103086899A ) have optimized reaction conditions to reduce energy consumption and improve yields. Future research aims to:

-

Develop continuous-flow synthesis platforms to enhance scalability.

-

Explore biocatalytic routes for greener production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume